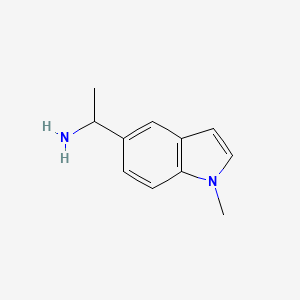

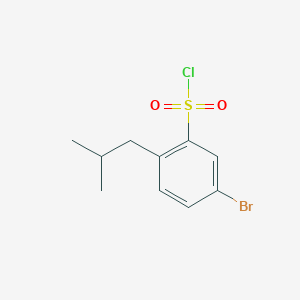

1-(1-Methyl-1H-indol-5-YL)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

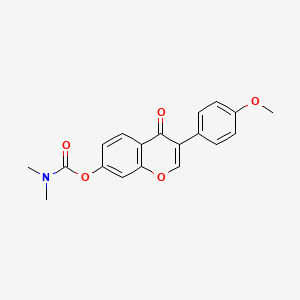

1-(1-Methyl-1H-indol-5-YL)ethanamine, also known as 1H-Indole-5-methanamine, α,1-dimethyl-, is a chemical compound with the molecular formula C11H14N2 . Its CAS number is 1312949-64-6 .

Molecular Structure Analysis

The molecular structure of 1-(1-Methyl-1H-indol-5-YL)ethanamine is represented by the linear formula C11H14N2 . The molecular weight of this compound is 174.25 .Physical And Chemical Properties Analysis

1-(1-Methyl-1H-indol-5-YL)ethanamine has a molecular weight of 174.25 . The InChI code for this compound is 1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-6H,7,11H2,1H3 .Applications De Recherche Scientifique

Synthesis and Derivatives

Efficient Synthesis Methods : A method to synthesize N-methyl-2-[5-[substituted-1H-indole-3-yl]ethanamines, metabolites of tryptans, demonstrates simplicity and efficiency in isolating N-desmethyltriptans derivatives as a free base (Mittapelli et al., 2009).

Potential in Treating Bacterial Resistance : Derivatives of 1-(1H-indol-3-yl)ethanamine showed promise in restoring the antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant to fluoroquinolones, indicating a potential application in addressing antibiotic resistance (Héquet et al., 2014).

DNA Interaction and Anticancer Potential : Cu(II) complexes with tridentate ligands including 1-(1H-indol-3-yl)ethanamine derivatives showed good DNA binding propensity and demonstrated low toxicity for different cancer cell lines, suggesting potential in cancer research (Kumar et al., 2012).

Antimicrobial Activity : Novel derivatives synthesized from 2-(1H-indol-3-yl)ethanamine exhibited in vitro antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Kumbhare et al., 2013).

Pharmaceutical and Medical Applications

Role in Monoamine Oxidase Inhibition : A new indole derivative, N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, was identified as a dual inhibitor of cholinesterase and monoamine oxidase, suggesting its utility in neurodegenerative diseases (Bautista-Aguilera et al., 2014).

Antimicrobial and Antifungal Activities : Novel Schiff bases derived from 1-(1H-indol-3-yl)ethanamine showed significant antibacterial and antifungal activities, indicating their potential in treating microbial infections (Rajeswari & Santhi, 2019).

Receptor Binding and CNS Pharmacological Evaluation : Indole-derived thiourea compounds, including 2-(1H-indol-3-yl)ethylthiourea derivatives, showed binding affinities at serotonin receptors and demonstrated central nervous system pharmacological activities, indicating their potential in neuropsychiatric disorder treatments (Szulczyk et al., 2019).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(1-methylindol-5-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(12)9-3-4-11-10(7-9)5-6-13(11)2/h3-8H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRVADOCRBAFDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)N(C=C2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Methyl-1H-indol-5-YL)ethanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-4-phenylbutane-1,4-dione](/img/structure/B2372090.png)

![1,1,4-Trioxo-2H,3H-benzo[E]thiin-6-carboxylic acid](/img/structure/B2372095.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2372100.png)

![2-chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2372105.png)

![2-(2-chloro-5-fluorobenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2372106.png)

![N-(1-benzylpiperidin-4-yl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2372112.png)